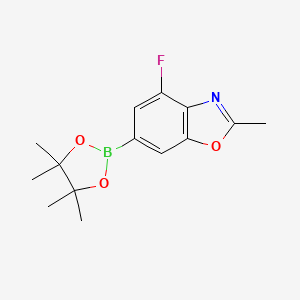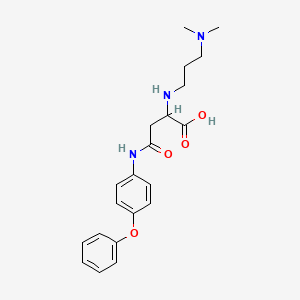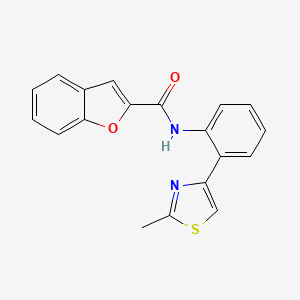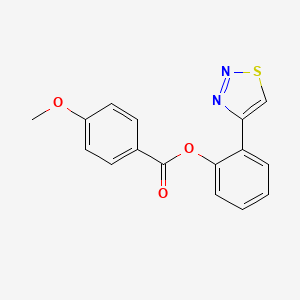
3-(Oxan-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxan-4-yl)phenol” is a chemical compound. It is also known as 4-(oxan-4-yl)phenol . The CAS Number of this compound is 62071-41-4 . The molecular weight of this compound is 178.23 .
Synthesis Analysis
The synthesis of compounds similar to “3-(Oxan-4-yl)phenol” often involves complex chemical reactions . For instance, one method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis
The molecular structure of “3-(Oxan-4-yl)phenol” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
Phenols, which “3-(Oxan-4-yl)phenol” is a type of, are very reactive towards electrophilic aromatic substitution . They can undergo various reactions such as oxidation, reduction, and metal complexation .Physical And Chemical Properties Analysis
Phenolic compounds like “3-(Oxan-4-yl)phenol” have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Catalytic Activity and Synthesis
1,2,3-Triazole in Hashmi Phenol Synthesis : Yunfeng Chen et al. (2010) discovered that 1,2,3-triazole acts as a special X-factor in promoting Hashmi phenol synthesis, stabilizing the catalyst and achieving excellent yields and chemoselectivity in phenol products preparation (Yunfeng Chen et al., 2010).
Environmental Chemistry
Electro-Oxidation of Phenolic Compounds : R. Amadelli et al. (2011) explored the oxidative degradation of phenolic compounds using electrochemical systems, demonstrating the efficacy of advanced oxidation methods for environmental cleanup (R. Amadelli et al., 2011).
Organic Chemistry and Material Science
Bond Dissociation Energies of Substituted Phenols : A. K. Chandra and T. Uchimaru (2002) calculated accurate O-H bond dissociation enthalpies for substituted phenols, providing insights into their stability and reactivity, crucial for various chemical and biological applications (A. K. Chandra & T. Uchimaru, 2002).
Glucose Detection Using Glucose Oxidase : P. Trinder (1969) developed a method for determining glucose in blood using glucose oxidase and phenolic compounds, highlighting their role in biomedical diagnostics (P. Trinder, 1969).
Pharmacological Effects of Phenolic Compounds
Chlorogenic Acid (CGA) Review : M. Naveed et al. (2018) reviewed the pharmacological effects of Chlorogenic Acid, a phenolic compound, underlining its antioxidant, antibacterial, and therapeutic roles, which may parallel some applications of 3-(Oxan-4-yl)phenol in the medicinal field (M. Naveed et al., 2018).
Advanced Oxidation Processes
Oxidative Degradation of Phenolic Compounds : Insights into the catalytic activity and surface modification of MoO3 during the hydrodeoxygenation of lignin-derived model compounds into aromatic hydrocarbons were provided by Teerawit Prasomsri et al. (2014), showcasing the potential for converting phenolic compounds into valuable chemical products under environmentally friendly conditions (Teerawit Prasomsri et al., 2014).
Mécanisme D'action
The mechanism of action of phenolic compounds like “3-(Oxan-4-yl)phenol” can be complex. For instance, some phenolic compounds can react with peroxyl radicals and with an oxidizing agent such as potassium ferricyanide . This reaction yields the corresponding peroxyl radical as observed by EPR analysis .
Orientations Futures
Propriétés
IUPAC Name |
3-(oxan-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUYPXLVGOMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)
![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)


![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)
![Tert-butyl 3-[(4-carbamoylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2722816.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)